N-(4-chlorophenyl)-2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN5OS/c23-16-1-5-18(6-2-16)27-20(30)15-31-22-21(25-9-10-26-22)29-13-11-28(12-14-29)19-7-3-17(24)4-8-19/h1-10H,11-15H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTRUCBGPFMLBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=CN=C3SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the pyrazine derivative, followed by the introduction of the piperazine ring and the chlorophenyl and fluorophenyl groups. The final step involves the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Structure and Composition
The molecular formula of N-(4-chlorophenyl)-2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is C22H24ClFN4OS. Its structure includes a piperazine ring, a pyrazine moiety, and a chlorophenyl group, contributing to its diverse pharmacological activities.
Pharmacological Activity
This compound has been studied for its interactions with various biological targets:
- Dopamine Receptors : The compound exhibits significant affinity for dopamine receptors, particularly the D4 subtype, which is implicated in neurological disorders such as schizophrenia. Studies have shown that derivatives of this compound can achieve IC50 values in the nanomolar range, indicating potent receptor binding capabilities .
- Antidepressant Effects : Research indicates that compounds with similar structures may exhibit antidepressant properties through modulation of serotonin and norepinephrine pathways. This suggests potential use in treating mood disorders .
Synthesis and Structural Modifications
The synthesis of this compound involves multi-step synthetic pathways that allow for structural modifications to enhance biological activity. Techniques such as:
- Grignard Reactions : Utilizing Grignard reagents for regioselective additions to pyrazine N-oxides has been explored, leading to high-yield synthesis of various piperazine derivatives .
Potential Therapeutic Applications
The compound's unique structure positions it as a candidate for multiple therapeutic applications:
- Antitumor Activity : Preliminary studies suggest that compounds with similar frameworks may inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation.
- Antiviral Properties : Given the recent focus on viral infections, compounds like this compound are being investigated for their ability to interfere with viral replication mechanisms .
Study 1: Dopamine D4 Receptor Affinity
A study conducted by researchers demonstrated that analogs of N-(4-chlorophenyl)-2-{3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-y} exhibited high binding affinity to dopamine D4 receptors with an IC50 value of 0.057 nM, highlighting their potential in treating neuropsychiatric disorders .
Study 2: Antidepressant Activity
Another research effort focused on the antidepressant effects of similar piperazine derivatives showed promising results in animal models, where behavioral tests indicated a significant reduction in depressive-like symptoms following administration of these compounds .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Similarities and Differences
Core Heterocyclic Variations
- Pyrazine vs. Pyrimidine/Thiazole: The target compound’s pyrazine ring distinguishes it from analogs like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (), which features a pyrimidine core. Pyrazine’s electron-deficient nature may alter binding affinity compared to pyrimidine-based analogs .
Substituent Modifications
- Piperazine Substituents: The 4-fluorophenylpiperazine group in the target compound contrasts with 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide (), which has a 3-chlorophenylpiperazine. Fluorine’s electronegativity may improve membrane permeability compared to chlorine .
Aromatic Ring Modifications :
Physicochemical Properties
*LogP estimated using fragment-based methods.
- Solubility : The pyrazine core and sulfanyl group may confer lower aqueous solubility compared to thiazole-containing analogs () due to reduced hydrogen-bonding capacity .
Biological Activity
N-(4-chlorophenyl)-2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including antimicrobial and anticancer properties, alongside relevant research findings and data.
Chemical Structure and Synthesis
The compound features a piperazine ring, a pyrazine moiety, and a sulfanyl group, contributing to its unique pharmacological profile. The synthesis typically involves multiple steps, including the formation of the piperazine derivative from 4-fluoroaniline and subsequent coupling reactions to introduce the pyrazine and sulfanyl groups.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, in vitro tests have shown that certain synthesized compounds display comparable efficacy to standard antibiotics like ciprofloxacin and fluconazole .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Minimum Inhibitory Concentration (MIC) | Standard Comparison |
|---|---|---|
| Compound 3 | 32 μg/mL | Ciprofloxacin: 16 μg/mL |
| Compound 8 | 64 μg/mL | Fluconazole: 32 μg/mL |
| Compound 12 | 16 μg/mL | Ciprofloxacin: 16 μg/mL |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In a study evaluating various derivatives, certain compounds exhibited notable cytotoxic effects against cancer cell lines using the MTT assay. For example, one derivative showed an IC50 value of approximately 15 μM, indicating significant activity compared to standard chemotherapeutic agents like 5-fluorouracil .
Table 2: Anticancer Activity of Related Compounds
| Compound | IC50 (μM) | Standard Comparison |
|---|---|---|
| Compound 5 | 15 μM | 5-Fluorouracil: 10 μM |
| Compound 7 | 20 μM | Tomudex: 25 μM |
The mechanism underlying the biological activity of this compound likely involves interaction with specific molecular targets such as serotonin and dopamine receptors. This interaction can modulate neurotransmission pathways, potentially leading to various pharmacological effects including alterations in mood and cognition .
Case Studies
A notable case study involved the synthesis and evaluation of a series of similar piperazine derivatives. These compounds were assessed for their ability to inhibit bacterial growth and their cytotoxicity against cancer cells. The results indicated that structural modifications significantly affected their biological activity, highlighting the importance of chemical design in developing effective therapeutics .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction purity be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions:
Piperazine-Pyrazine Coupling : React 3-chloropyrazine with 4-(4-fluorophenyl)piperazine under nucleophilic aromatic substitution (SNAr) conditions (e.g., DMF, 80–100°C) .
Sulfanyl Acetamide Formation : Introduce the sulfanylacetamide moiety via thiol-ene coupling or displacement of a leaving group (e.g., bromide) on pyrazine using a mercaptoacetamide intermediate .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor reactions with TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which analytical techniques are critical for confirming structural integrity?
Methodological Answer:
Q. How does the 4-fluorophenylpiperazine moiety influence physicochemical properties?
Methodological Answer:
- Lipophilicity : The fluorophenyl group increases logP (measured via shake-flask method), enhancing blood-brain barrier permeability .
- Receptor Binding : Piperazine acts as a flexible linker, enabling interactions with serotonin/dopamine receptors. Docking studies (AutoDock Vina) predict strong binding to 5-HT₁A (ΔG ≈ -9.2 kcal/mol) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data?
Methodological Answer:
- Assay Variability : Compare IC₅₀ values across cell lines (e.g., HEK-293 vs. SH-SY5Y) and normalize to control compounds .
- Metabolite Interference : Use LC-MS to identify active metabolites (e.g., N-dealkylation products) in hepatic microsomal assays .
- Orthogonal Validation : Confirm target engagement via surface plasmon resonance (SPR) or radioligand binding assays .
Q. What strategies improve metabolic stability without compromising activity?
Methodological Answer:
- Electron-Withdrawing Substituents : Replace the 4-chlorophenyl group with a trifluoromethyl group to reduce CYP450-mediated oxidation .
- Prodrug Approach : Mask the acetamide as an ester (e.g., pivaloyloxymethyl) to enhance oral bioavailability. Hydrolysis studies (pH 7.4 buffer) confirm stability .
- In Vitro Screening : Use human liver microsomes (HLMs) to measure intrinsic clearance (CLint). Optimize compounds with CLint < 10 μL/min/mg .
Q. How can computational methods predict neurological target interactions?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or MOE to model interactions with dopamine D₂/D₃ receptors. Prioritize poses with hydrogen bonds to Asp110 (D₂) .
- Molecular Dynamics (MD) : Simulate binding stability (GROMACS, 100 ns) to assess residence time. RMSD < 2 Å indicates stable binding .
- QSAR Modeling : Train models (Random Forest, R² > 0.8) on analogs to predict affinity for GABAₐ receptors .
Data Contradiction Analysis
Q. How to address conflicting solubility data in polar vs. nonpolar solvents?
Methodological Answer:
- Solubility Profiling : Use shake-flake method in buffers (pH 1–10) and solvents (DMSO, ethanol). For example, solubility in DMSO: >50 mg/mL; in water: <0.1 mg/mL .
- Cosolvency Studies : Add 10% PEG-400 to aqueous buffers to enhance solubility (e.g., 2.5 mg/mL at pH 7.4) for in vivo dosing .
Key Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
